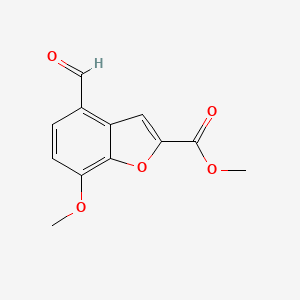

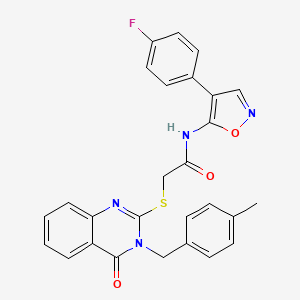

![molecular formula C21H22ClN3O3 B3002955 N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-53-6](/img/structure/B3002955.png)

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antihistaminic, antitubercular, antimicrobial, antioxidant, and anticonvulsant properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the bicyclic quinazoline core followed by various functionalization reactions to introduce different substituents. In the studies provided, similar compounds were synthesized and characterized by IR, 1H-NMR, and mass spectral data. The purity of the compounds was determined by elemental analysis . These methods are likely applicable to the synthesis and characterization of N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The presence of substituents on the quinazoline nucleus can significantly influence the compound's interaction with biological targets. For instance, the introduction of a chlorophenyl group has been shown to contribute to the antihistaminic activity of quinazoline derivatives .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitutions, to modify their structure and, consequently, their biological activity. The studies provided do not detail specific reactions for N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, but they do suggest that the introduction of different substituents can lead to compounds with significant antitubercular , antimicrobial, and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The studies provided do not offer specific data on the physical and chemical properties of N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, but they do indicate that the synthesized quinazoline derivatives have shown moderate to promising biological activities .

Case Studies and Biological Activities

The biological activities of quinazoline derivatives have been the subject of various case studies. For example, one study reported that a quinazoline derivative exhibited potent H1-antihistaminic activity with negligible sedative properties compared to the reference drug chlorpheniramine maleate . Another study highlighted the antitubercular activity of quinazoline derivatives against the H37Rv strain . Additionally, quinazoline compounds have shown promising antimicrobial and antioxidant potential . Furthermore, a related compound demonstrated a pronounced anticonvulsant effect in various seizure models, suggesting the involvement of GABA-ergic, glycinergic, and adenosinergic mechanisms . These case studies provide valuable insights into the potential therapeutic applications of N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity Evaluation

Research has been conducted on derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, focusing on their synthesis and anticonvulsant activity. These derivatives were evaluated for their affinity to GABAergic biotargets and tested in a PTZ-induced seizures model in mice. While the substances did not show significant anticonvulsant activity, the research provided insights into the pharmacophore role of the cyclic amide fragment in such activities (Wassim El Kayal et al., 2022).

Antitubercular Activity

A study on N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one and its derivatives, which shares a similar structural motif, revealed moderate to promising antitubercular activity. This highlights the potential of quinazoline derivatives in the treatment of tuberculosis (S. Pattan et al., 2006).

Diuretic Agents

Research on quinazolin-4(3H)-one derivatives, including those with a structural resemblance to N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, demonstrated that some compounds exhibited significant diuretic activity. This suggests the utility of these derivatives as potential diuretic agents (A. R. Maarouf et al., 2004).

Anticancer Activity

A study on derivatives of 3-amino-3H-quinazolin-4-one, closely related to the compound , demonstrated that some of the synthesized compounds exhibited selective anticancer activity. This opens avenues for further exploration of quinazoline derivatives in cancer treatment (T. Abdel-Rahman, 2006).

Antimicrobial and Mosquito Larvicidal Activity

Another research study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which are structurally related to the compound . These compounds showed good antibacterial, antifungal activity, and mosquito larvicidal activity, indicating their potential as antimicrobial and pest control agents (E. Rajanarendar et al., 2010).

Corrosion Inhibition

A study on the corrosion inhibition ability of quinazoline derivatives, similar in structure to N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, found that these compounds were effective in inhibiting corrosion in mild steel. This suggests their potential application in corrosion protection (C. Kumar et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for “N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is not detailed in the available literature, a related compound, “N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide”, has been studied for its anticonvulsant effects . The mechanism of anticonvulsant action involved GABA-ergic, glycinergic, and adenosinergic pathways .

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c22-16-8-6-7-15(13-16)14-23-19(26)11-2-1-5-12-25-20(27)17-9-3-4-10-18(17)24-21(25)28/h3-4,6-10,13H,1-2,5,11-12,14H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCSJYBWPZQDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

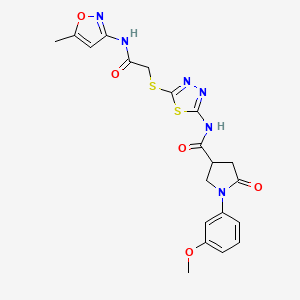

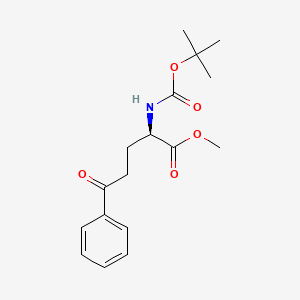

![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

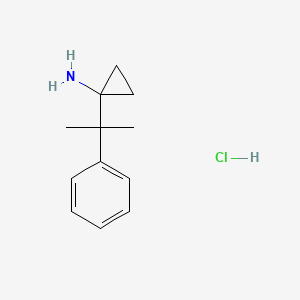

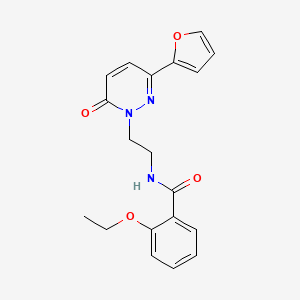

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

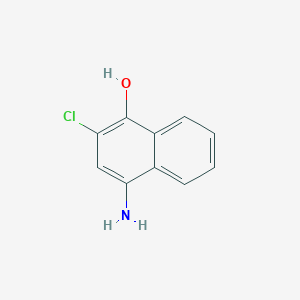

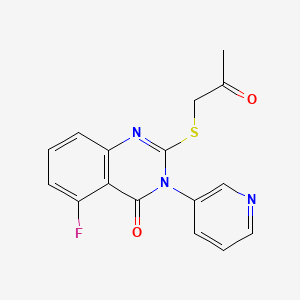

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)